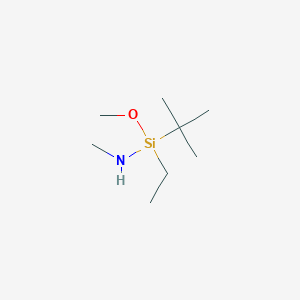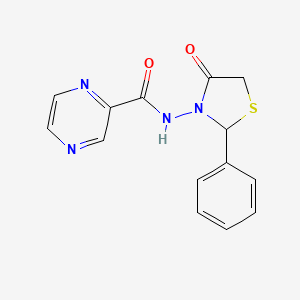![molecular formula C47H58O2 B14188049 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene CAS No. 859500-86-0](/img/structure/B14188049.png)
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene is a complex organic compound known for its unique structural properties. It is a derivative of fluorene, substituted with two 2-ethylhexyl groups and two 4-methoxyphenyl ethenyl groups. This compound is of significant interest in the field of organic electronics, particularly in the development of hole-transport materials for perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene: This intermediate is prepared by bromination of 9,9-bis(2-ethylhexyl)fluorene.
Suzuki Coupling Reaction: The dibromo compound undergoes a Suzuki coupling reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the ethenyl groups.
Substitution: The fluorene core can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields quinones or other oxygenated derivatives.
Reduction: Reduction can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a hole-transport material in perovskite solar cells, enhancing their efficiency and stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells.
Light-Emitting Diodes (LEDs): It is used in the fabrication of organic LEDs due to its excellent charge transport properties.
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Mecanismo De Acción
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene primarily involves its role as a hole-transport material. It facilitates the movement of positive charge carriers (holes) within the active layer of devices such as solar cells and LEDs. The molecular structure allows for efficient charge transfer and minimizes recombination losses, thereby improving device performance .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]diisoquinoline-1,3,8,10(2H,9H)tetrone
Uniqueness
Compared to similar compounds, 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene offers superior hole-transport properties and stability. Its unique structural features, such as the presence of 2-ethylhexyl groups, enhance its solubility and processability, making it more suitable for industrial applications.
Propiedades
Número CAS |
859500-86-0 |
|---|---|
Fórmula molecular |
C47H58O2 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
9,9-bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]fluorene |
InChI |
InChI=1S/C47H58O2/c1-7-11-13-35(9-3)33-47(34-36(10-4)14-12-8-2)45-31-39(17-15-37-19-25-41(48-5)26-20-37)23-29-43(45)44-30-24-40(32-46(44)47)18-16-38-21-27-42(49-6)28-22-38/h15-32,35-36H,7-14,33-34H2,1-6H3 |
Clave InChI |
JBAJDKBIQHRBAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)

![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)


![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
